molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No.: B136896
CAS No.: 143430-33-5
M. Wt: 390.4 g/mol
InChI Key: VDTGBENZKXRGPG-UHFFFAOYSA-N
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Description

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as this compound, is a useful research compound. Its molecular formula is C18H22N4O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

143430-33-5

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C18H22N4O6/c1-21-9(7-25-3)19-13-11(17(21)23)15(27-5)14-12(16(13)28-6)18(24)22(2)10(20-14)8-26-4/h7-8H2,1-6H3

InChI Key

VDTGBENZKXRGPG-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC

Synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 mL acetic acid and 4 mL concentrated sulfuric acid, was added 1.80 g (4.22 mmol) of 11 and the mixture was heated at 100° C. for 5 hours. After evaporating the solvents down to ca 5 mL, the oily residue was poured over 100 mL of ice water, neutralized with sodium carbonate, and the resulting solution extracted with 3×100 mL portions of chloroform. The combined extracts were evaporated to a small volume, placed on a silica column, and purified by flash chromatography employing ethyl acetate as the eluant. The product fraction was collected and evaporated to dryness. Recrystallization was carried out by redissolving the product in a minimum amount of chloroform followed by addition of hexane: 1.10 g (67%) yield; mp 223°-224° C.; TLC (ethyl acetate/methanol [9:1], Rf =0.22; IR (KBr pellet) 1688, 1614, 1474, 1428, 1375, 1342, 1269, 1097, 1036, 797 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ4.58 (4H, s, methylenes), 3.93, 3.62 and 3.42 (18H, 3×s, N- and O-methyls, no assignments made); mass spectrum (EI mode) m/z 390 (P+). Anal. Calcd for C18H22N4O6. 0.3H2O: C, 54.75; H, 5.74; N, 14.19. Found: C, 54.39; H, 5.63; N, 14.25.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
11
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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